Cas no 1355149-22-2 ((2S)-2-amino-1-(morpholin-4-yl)butan-1-one)
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-1-morpholinobutan-1-one
- (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride
- (2S)-2-amino-1-(morpholin-4-yl)butan-1-one
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- MDL: MFCD21305738
- Inchi: 1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3/t7-/m0/s1
- InChI Key: KCTSYDSISOQLMH-ZETCQYMHSA-N
- SMILES: C(N1CCOCC1)(=O)[C@@H](N)CC
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM563727-1g |
(S)-2-Amino-1-morpholinobutan-1-one |
1355149-22-2 | 95%+ | 1g |
$1020 | 2022-09-29 | |
| Enamine | EN300-873423-0.05g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 0.05g |
$419.0 | 2025-02-21 | |
| Enamine | EN300-873423-0.1g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 0.1g |
$439.0 | 2025-02-21 | |
| Enamine | EN300-873423-0.25g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 0.25g |
$459.0 | 2025-02-21 | |
| Enamine | EN300-873423-0.5g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 0.5g |
$479.0 | 2025-02-21 | |
| Enamine | EN300-873423-1.0g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 1.0g |
$499.0 | 2025-02-21 | |
| Enamine | EN300-873423-2.5g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 2.5g |
$978.0 | 2025-02-21 | |
| Enamine | EN300-873423-5.0g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 5.0g |
$1448.0 | 2025-02-21 | |
| Enamine | EN300-873423-10.0g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 95.0% | 10.0g |
$2146.0 | 2025-02-21 | |
| Enamine | EN300-873423-1g |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one |
1355149-22-2 | 1g |
$499.0 | 2023-09-01 |
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (2S)-2-amino-1-(morpholin-4-yl)butan-1-one
Comprehensive Overview of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one (CAS No. 1355149-22-2)
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one (CAS No. 1355149-22-2) is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features a morpholine ring, a butan-1-one backbone, and an amino group, making it a versatile intermediate in synthetic chemistry. Its stereospecificity (S-configuration) further enhances its applicability in asymmetric synthesis and drug development.
The growing interest in small molecule therapeutics and peptide mimetics has propelled research into compounds like (2S)-2-amino-1-(morpholin-4-yl)butan-1-one. Researchers are particularly intrigued by its potential role in modulating enzyme inhibition and receptor binding, which aligns with current trends in precision medicine and targeted drug delivery. Its morpholine moiety is known to improve solubility and bioavailability, a critical factor in modern drug design.
From a synthetic perspective, CAS No. 1355149-22-2 is often explored for its utility in multicomponent reactions (MCRs) and catalyzed transformations. The compound’s chirality makes it valuable for producing enantiomerically pure derivatives, a key requirement in FDA-approved pharmaceuticals. Recent publications highlight its use in constructing heterocyclic scaffolds, which are prevalent in anticancer and antiviral agents.
In the context of green chemistry, (2S)-2-amino-1-(morpholin-4-yl)butan-1-one has been investigated for its compatibility with sustainable solvents and catalytic systems. This aligns with the global push toward eco-friendly synthesis and reduced environmental impact. Its stability under mild conditions also makes it suitable for flow chemistry applications, a rapidly growing field in industrial-scale production.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 1355149-22-2, ensuring high purity and consistency. The compound’s spectroscopic fingerprints are well-documented, facilitating its identification in complex mixtures. These qualities are essential for quality control in pharmaceutical manufacturing.
Beyond its synthetic utility, (2S)-2-amino-1-(morpholin-4-yl)butan-1-one is studied for its potential biological activities. Preliminary studies suggest interactions with kinase pathways and G-protein-coupled receptors (GPCRs), though further in vivo validation is needed. Such findings resonate with the increasing demand for novel bioactive compounds in drug discovery pipelines.
In summary, CAS No. 1355149-22-2 represents a multifaceted compound with broad applications in medicinal chemistry, catalysis, and material science. Its structural features and functional groups make it a valuable asset for researchers tackling challenges in therapeutic development and sustainable synthesis. As scientific inquiry evolves, this compound is poised to remain a focal point in innovative research.
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